Olodaterol-d3 Hydrochloride
CAS No.:
Cat. No.: VC0210034
Molecular Formula: C₂₁H₂₄D₃ClN₂O₅
Molecular Weight: 425.92
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₄D₃ClN₂O₅ |
---|---|
Molecular Weight | 425.92 |
Introduction
Chemical Structure and Properties
Olodaterol-d3 Hydrochloride is a deuterated form of olodaterol, containing three deuterium atoms in place of hydrogen atoms. This strategic isotopic substitution maintains almost identical chemical properties while providing a distinct mass spectrometric signature useful for analytical purposes.
Basic Chemical Information
Olodaterol-d3 Hydrochloride possesses a complex molecular structure that includes a benzoxazine core with multiple functional groups. The compound features the following properties:
Property | Value |
---|---|
Molecular Formula | C21H24D3ClN2O5 |
Molecular Weight | 425.92 g/mol |
SMILES | OC1=CC(C@@HCNC(C)(C)CC2=CC=C(OC([2H])([2H])[2H])C=C2)=C(OCC3=O)C(N3)=C1.Cl |
Parent CAS Number | 868049-49-4 (free base) |
Isotope Labeling | Deuterium (3 atoms) |
Physical State | Neat solid |
The compound's chemical name is 6-Hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one-d3 Hydrochloride, also known as BI 1744-d3 Hydrochloride .
Structural Characteristics
The structure of Olodaterol-d3 Hydrochloride maintains the crucial functional elements of the parent compound olodaterol, with deuterium atoms specifically incorporated into the methoxy group (-OCD3) attached to the phenyl ring. This strategic labeling pattern provides a mass shift that facilitates its identification in analytical applications while preserving the pharmacological properties of the non-deuterated parent compound.
Analytical Applications and Significance
Stable isotope-labeled compounds play a crucial role in pharmaceutical analysis and research, with Olodaterol-d3 Hydrochloride serving specific analytical purposes.
Role as an Analytical Standard
Olodaterol-d3 Hydrochloride is categorized as a "Stable Isotope Labelled Analytical Standard" . These deuterated standards are essential in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. The compound serves as an internal standard for the accurate quantification of olodaterol in various matrices including:
-
Pharmaceutical formulations
-
Biological samples (plasma, urine)
-
Environmental samples
-
Quality control procedures
The three deuterium atoms create a mass difference that allows analysts to distinguish between the analyte (olodaterol) and the internal standard while maintaining nearly identical chromatographic behavior.
Relationship to Parent Compound Olodaterol
To understand the significance of Olodaterol-d3 Hydrochloride, it is essential to examine the parent compound olodaterol and its therapeutic applications.
Therapeutic Applications of Olodaterol
Olodaterol is a long-acting β2-adrenoceptor agonist used primarily for treating chronic obstructive pulmonary disease (COPD) . It was approved in several regions including Russia, Canada, and the European Union in 2013 . The medication is delivered via the Respimat Soft Mist inhaler and offers once-daily dosing, providing a convenient treatment option for patients with COPD.
The compound is marketed under brand names such as Striverdi . When combined with tiotropium bromide, it forms a dual bronchodilator therapy known as STIOLTO RESPIMAT .
Pharmacological Properties
Olodaterol demonstrates significant potency and selectivity in its pharmacological activity:
-
Potent β2 agonist with EC50 of 0.1 nM and intrinsic activity of 88%
-
Highly selective for β2 receptors over β1 and β3 receptors
-
Forms a stable complex with β2-adrenergic receptors, with a dissociation half-life of 17.8 hours
-
Provides rapid onset of action and bronchodilation lasting over 24 hours
These properties make olodaterol particularly valuable for once-daily treatment regimens for patients with COPD, allowing for improved adherence and consistent symptom control.
Synthesis and Manufacturing Considerations
Production Specifics
Olodaterol-d3 Hydrochloride is classified as a "made to order" product, indicating that it is typically produced when specifically requested rather than maintained in regular inventory . This production approach is common for specialized research chemicals and analytical standards with limited demand.
The compound is produced by LGC Standards (formerly Toronto Research Chemicals) and carries the product code TRC-O262002 . The country of origin is listed as Canada .
Regulatory and Supply Chain Aspects
Product Classification and Restrictions
Olodaterol-d3 Hydrochloride is subject to several regulatory considerations:
-
Listed as a "Controlled product" requiring documentation to meet relevant regulations
-
Subject to "Restrictions" that may require additional documentation such as permits
-
Classified as "Freight restricted," indicating special handling requirements during shipping
These restrictions reflect the compound's classification as a pharmaceutical research material and may vary by jurisdiction. Laboratories seeking to procure this standard must comply with applicable regulations and documentation requirements.
Product Categories
LGC Standards categorizes Olodaterol-d3 Hydrochloride under multiple product classifications:
-
TRC (Toronto Research Chemicals)
-
Additional pharmaceutical toxicology reference materials
-
Stable Isotope Labelled Analytical Standards
-
Enzyme activators
-
Agonist & antagonist analogues
This diverse categorization highlights the compound's multifaceted applications in pharmaceutical research and analytical chemistry.
Research Applications in Respiratory Medicine
While Olodaterol-d3 Hydrochloride itself is an analytical tool, understanding the research applications of olodaterol provides context for the importance of this deuterated standard.
Anti-fibrotic Properties
Recent research has revealed that olodaterol possesses anti-fibrotic properties beyond its bronchodilator effects. Studies have shown that olodaterol:
-
Attenuates TGF-β-induced expression of α-smooth muscle actin, fibronectin, and endothelin-1 in human lung fibroblasts
-
Reduces FGF- and PDGF-induced motility and proliferation
-
Inhibits TGF-β/ET-1-induced contraction
-
Demonstrates these effects in both normal and idiopathic pulmonary fibrosis (IPF) lung fibroblasts
These findings suggest potential therapeutic applications beyond COPD management, possibly extending to conditions involving pulmonary fibrosis.
In Vivo Efficacy Studies
Animal studies have further validated olodaterol's anti-fibrotic effects:
-
Significantly attenuated bleomycin-induced increases in lung weight
-
Reduced bronchoalveolar lavage cell counts
-
Inhibited release of pro-fibrotic mediators (TGF-β, MMP-9, and tissue inhibitor of metalloproteinase-1)
-
Increased forced vital capacity with preventive treatment regimens
-
Reduced Col3A1 mRNA expression in TGF-β-overexpressing models
These studies support olodaterol's potential therapeutic value in addressing both airflow limitations and tissue remodeling aspects of respiratory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume